2,4-Piperidinedione

Descripción general

Descripción

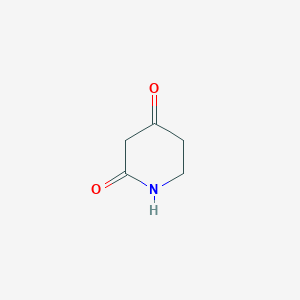

2,4-Piperidinedione is an organic compound with the molecular formula C5H7NO2. It is a piperidine derivative, characterized by a six-membered ring containing two ketone groups at the 2 and 4 positions. This compound is significant in various chemical and pharmaceutical applications due to its unique structure and reactivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Piperidinedione typically involves the reaction of methyl 2,4-dioxo-piperidine-3-carboxylate with a mixture of acetonitrile and water. The solution is heated to approximately 86°C and maintained for around 4 hours. After the reaction, the solvent is removed under vacuum, and the residue is purified using silica gel column chromatography with a mobile phase of dichloromethane and methanol in a ratio of 100:1. The final product is obtained as a white solid with a yield of 27% .

Industrial Production Methods: In industrial settings, this compound can be synthesized from tert-butyl 2,4-dioxopiperidine-1-carboxylate. This involves adding trifluoroacetic acid to a solution of the tert-butyl ester in dichloromethane at 0°C, followed by stirring at room temperature for 1 hour. The reaction is monitored by thin-layer chromatography .

Análisis De Reacciones Químicas

Types of Reactions: 2,4-Piperidinedione undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form more complex piperidine derivatives.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents like Grignard reagents and organolithium compounds are used for nucleophilic substitution.

Major Products: The major products formed from these reactions include various substituted piperidines and piperidine derivatives, which are valuable intermediates in pharmaceutical synthesis .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Applications:

2,4-Piperidinedione derivatives are increasingly recognized for their potential in drug development. They serve as precursors for synthesizing a wide range of piperidine-based pharmacophores, which are integral to numerous therapeutic agents. These derivatives have been incorporated into various classes of pharmaceuticals, including antipsychotics and analgesics .

Biological Activity:

Research indicates that this compound exhibits notable biological activity. For instance, its derivatives have shown promise in treating conditions such as Alzheimer's disease due to their ability to inhibit acetylcholinesterase, an enzyme linked to cognitive decline . Additionally, compounds derived from this compound have been evaluated for their antimicrobial properties and potential use in cancer therapy .

Synthetic Methodologies

Synthesis of Derivatives:

The synthesis of this compound derivatives can be achieved through various methodologies. Recent advancements include:

- Organophotocatalysis: A novel one-step organophotocatalyzed method has been developed for synthesizing diverse substituted 2-piperidinones from readily available starting materials. This method offers high selectivity and efficiency, reducing the need for multi-step processes .

- Anionic Enolate Rearrangements: This approach enables the construction of structurally diverse piperidine-type systems from simple carbonyl compounds. Such transformations are crucial for creating complex molecules with potential medicinal properties .

Case Studies

Case Study 1: Drug Development

A study published in 2020 highlighted the synthesis of piperidine-2,4-dione-type azaheterocycles that demonstrated significant activity against various biological targets. The research emphasized the utility of these compounds in developing new therapeutic agents with enhanced efficacy and reduced side effects .

Case Study 2: Natural Product Synthesis

Another application involves the use of this compound in synthesizing natural products. The compound serves as a key intermediate in constructing complex natural products that have been shown to possess significant pharmacological activities .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 2,4-Piperidinedione involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it acts as a precursor to drugs that modulate enzyme activity or receptor function. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby influencing their activity and leading to therapeutic effects .

Comparación Con Compuestos Similares

2-Piperidinone: Another piperidine derivative with a single ketone group at the 2 position.

3-Piperidinone: Similar to 2-Piperidinone but with the ketone group at the 3 position.

4-Piperidinone: Contains a ketone group at the 4 position.

Uniqueness: 2,4-Piperidinedione is unique due to the presence of two ketone groups, which significantly enhances its reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a broader range of chemical reactions compared to its mono-ketone counterparts .

Actividad Biológica

2,4-Piperidinedione, also known as 2,4-dioxopiperidine, is a cyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its potential as an antimicrobial agent and its role in various therapeutic applications. This article reviews the biological activities associated with this compound, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a piperidine ring with two carbonyl groups at the 2 and 4 positions. This unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound derivatives. For instance, compounds derived from this scaffold have shown promising results against various pathogenic bacteria and fungi.

Case Study: Antibacterial Efficacy

A study published in 2023 examined the antibacterial activity of several piperidine derivatives, including those containing the this compound structure. The results indicated that certain compounds exhibited EC50 values ranging from 0.78 μg/mL to 3.48 μg/mL , demonstrating excellent inhibitory effects on bacterial growth. Notably, compound B14 was identified as particularly effective in disrupting bacterial cell membranes and interfering with fatty acid synthesis pathways .

| Compound | EC50 (μg/mL) | Activity |

|---|---|---|

| B14 | 0.78 | Excellent |

| C1 | 1.25 | Good |

| B15 | 3.48 | Moderate |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Disruption of Cell Membranes : Compounds derived from this compound can increase membrane permeability and disrupt the integrity of bacterial cell membranes .

- Inhibition of Fatty Acid Synthesis : Research indicates that these compounds can interfere with mRNA expression levels related to fatty acid synthesis genes such as ACC and Fab family genes .

Other Biological Activities

Beyond antimicrobial properties, derivatives of this compound have been investigated for their potential in treating other conditions:

Anticancer Activity

Recent findings suggest that certain piperidine derivatives may possess anticancer properties. For example, an analog of EF24 (a piperidinone derivative) has shown activity against various cancer types by inhibiting IKKb, a key regulator in NF-κB signaling pathways associated with inflammation and cancer progression .

Neuroprotective Effects

In silico studies have predicted that modified piperidine derivatives could affect neurotransmitter systems and voltage-gated ion channels, indicating potential applications in treating central nervous system disorders .

Propiedades

IUPAC Name |

piperidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c7-4-1-2-6-5(8)3-4/h1-3H2,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDNZDMDLRIQQAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447085 | |

| Record name | 2,4-Piperidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50607-30-2 | |

| Record name | 2,4-Piperidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Piperidinedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of piperidine-2,4-dione?

A1: Piperidine-2,4-dione has a molecular formula of C5H7NO2 and a molecular weight of 113.11 g/mol.

Q2: What spectroscopic data is available for characterizing piperidine-2,4-dione?

A2: Various spectroscopic techniques are employed to characterize piperidine-2,4-dione. Researchers often utilize 1H and 13C NMR spectroscopy to determine the structural features and confirm the compound's identity. [, , ] Infrared (IR) spectroscopy provides insights into the functional groups present, while mass spectrometry (MS) can be used to determine the molecular weight and fragmentation pattern. []

Q3: Can you elaborate on the use of Dieckmann cyclization in synthesizing substituted piperidine-2,4-diones?

A4: Dieckmann cyclization is a versatile reaction for forming cyclic β-keto esters. In the context of piperidine-2,4-diones, researchers employ suitably substituted diesters or related compounds as starting materials. Under basic conditions, these molecules undergo intramolecular cyclization to form the desired piperidine-2,4-dione core. The reaction conditions can be optimized to achieve regioselective synthesis of specific isomers. [, , ]

Q4: Are there specific challenges associated with synthesizing piperidine-2,4-diones?

A5: Achieving regioselectivity in reactions involving piperidine-2,4-diones can be challenging due to the presence of multiple reactive sites. Researchers have explored strategies like protecting groups and carefully controlling reaction conditions to overcome these challenges and selectively functionalize specific positions on the molecule. []

Q5: What are the potential applications of piperidine-2,4-diones?

A6: Piperidine-2,4-dione derivatives demonstrate a broad spectrum of biological activities, making them promising candidates for drug development. Research suggests their potential as antibacterial, [] anti-inflammatory, [] anti-HIV, [] and anti-epileptic agents. []

Q6: Can piperidine-2,4-diones be used as intermediates in the synthesis of other valuable compounds?

A7: Yes, these compounds serve as versatile building blocks in organic synthesis. They are valuable intermediates in preparing natural products and other biologically relevant molecules. [, , ] For instance, they are precursors to 6-aryl-4-hydroxypiperidin-2-ones and 4-hydroxypipecolic acids. []

Q7: Have any piperidine-2,4-dione derivatives shown significant biological activity?

A8: Yes, several derivatives have exhibited potent biological activities. Notably, (R)-6-adamantane derivatives of piperidine-2,4-dione displayed promising efficacy in treating mice infected with the rimantadine-resistant influenza A virus. [] These compounds effectively reduced viral titer in the lungs and improved survival rates.

Q8: What is the mechanism of action of these antiviral piperidine-2,4-dione derivatives?

A9: While the exact mechanism of action for all derivatives is still under investigation, some studies suggest they may target the M2 protein of the influenza A virus. The M2 protein plays a crucial role in viral replication, and inhibiting its function can effectively disrupt the viral life cycle. []

Q9: What is known about the structure-activity relationship (SAR) of piperidine-2,4-diones?

A10: Understanding the SAR is crucial for designing more potent and selective drug candidates. Studies have shown that modifications at various positions on the piperidine-2,4-dione ring can significantly impact its biological activity. For instance, introducing specific substituents can enhance activity against particular targets, while others might improve pharmacokinetic properties. [, , ]

Q10: Can you provide specific examples of how substituents affect the activity of piperidine-2,4-diones?

A11: In a study on herbicidal analogues of piperidine-2,4-diones, researchers found that the presence and nature of substituents significantly influenced their activity against Echinochloa crus-galli. The study highlighted the importance of hydrophobic, steric, and electronic parameters in determining the herbicidal potency. The optimal van der Waals volume for R2 was found to be around 41.8 Å3, and a specific steric parameter (B4) equal to 3 correlated with the lowest herbicidal activity. []

Q11: What are the challenges and future directions in developing piperidine-2,4-dione-based drugs?

A11: Despite the promising activities, further research is needed to optimize the pharmacokinetic and pharmacodynamic properties of these compounds. This includes improving their solubility, bioavailability, and metabolic stability. Addressing potential toxicity concerns and understanding their long-term effects are also crucial steps in the drug development process.

Q12: Are there any computational studies related to piperidine-2,4-diones?

A13: Computational chemistry plays a vital role in understanding the properties and behavior of these compounds. Researchers use molecular modeling and simulations to predict their interactions with biological targets, optimize their structures for desired activities, and explore their potential applications in various fields. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.